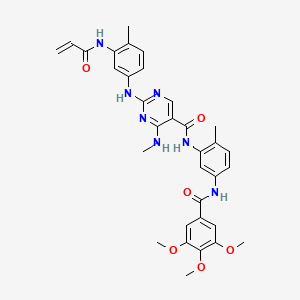

![molecular formula C22H30N6O4 B606733 8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 851941-94-1](/img/structure/B606733.png)

8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CM026 is a selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitor. It acts by binding within the aldehyde binding pocket of ALDH1A1 in an uncompetitive partial mode of inhibition.

Aplicaciones Científicas De Investigación

Antiviral Applications

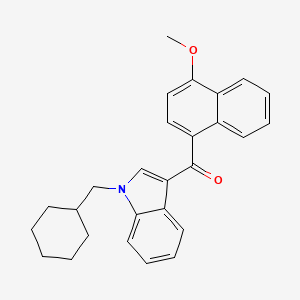

The indole derivatives, which include the core structure of SMR000016478, have been reported to possess significant antiviral activities . These compounds have been synthesized and tested against a variety of viral infections. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, suggesting potential use in treating these infections .

Anti-inflammatory Properties

Indole derivatives are also known for their anti-inflammatory properties . This is particularly important in the development of new treatments for chronic inflammatory diseases. The compound’s ability to modulate inflammatory pathways could lead to novel therapies for conditions like arthritis or asthma .

Anticancer Potential

Research has indicated that indole-based compounds can play a role in cancer treatment . Their ability to interfere with cell proliferation and induce apoptosis in cancer cells makes them promising candidates for anticancer drugs. Further research into SMR000016478 could uncover specific mechanisms by which it could be used to combat various types of cancer .

Antioxidant Effects

The antioxidant capacity of indole derivatives is another area of interest. Oxidative stress is a contributing factor in many diseases, and compounds like SMR000016478 could help protect cells from oxidative damage, potentially preventing or ameliorating disease progression .

Neuroprotective Effects

Indoles have shown neuroprotective effects in various studies, suggesting they could be beneficial in treating neurodegenerative diseases. By protecting neuronal cells from damage, compounds like SMR000016478 could be used in therapies for diseases like Alzheimer’s or Parkinson’s .

Cardiovascular Benefits

Some indole derivatives have been associated with cardiovascular benefits, such as reducing blood pressure and preventing clot formation. This points to possible applications of SMR000016478 in managing heart diseases and improving cardiovascular health .

Mecanismo De Acción

Target of Action

The primary target of SMR000016478 is the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in protein folding and degradation, and it is involved in the response to stress conditions. By targeting DnaK, SMR000016478 can potentially interfere with these processes.

Mode of Action

SMR000016478 interacts with DnaK, leading to the inhibition of Staphylococcus aureus biofilm formation . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them more resistant to antibiotics. By inhibiting biofilm formation, SMR000016478 can enhance the susceptibility of S. aureus to antimicrobial agents .

Biochemical Pathways

This can lead to a disruption in the normal functioning of bacterial cells, particularly in their ability to form biofilms .

Result of Action

The primary result of SMR000016478’s action is the inhibition of biofilm formation in S. aureus . This can potentially make the bacteria more susceptible to antimicrobial agents, thereby enhancing the effectiveness of treatment strategies.

Propiedades

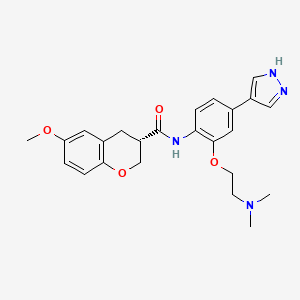

IUPAC Name |

8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4/c1-15(2)7-8-28-17(23-19-18(28)21(30)25(4)22(31)24(19)3)14-26-9-11-27(12-10-26)20(29)16-6-5-13-32-16/h5-6,13,15H,7-12,14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUUKKXWABRVBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.